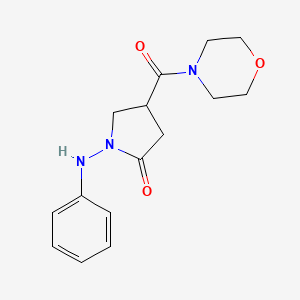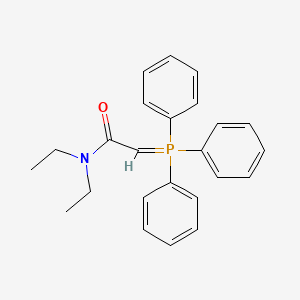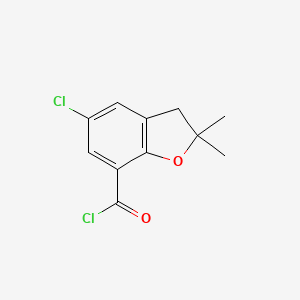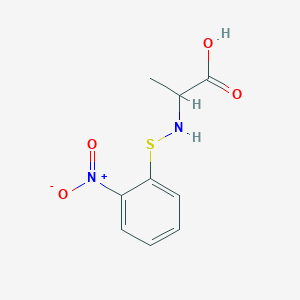![molecular formula C9H10N6S B12898788 N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine CAS No. 88540-99-2](/img/structure/B12898788.png)
N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine is a compound that belongs to the class of guanidines and thiadiazoles. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both guanidine and thiadiazole moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine typically involves the reaction of 4-aminobenzenethiol with cyanamide under specific conditions The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Applications De Recherche Scientifique
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)urea
- 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)thiourea
- 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)hydrazine
Uniqueness
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine is unique due to the presence of both guanidine and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The guanidine group enhances its ability to form hydrogen bonds, while the thiadiazole ring provides stability and reactivity.
Propriétés
Numéro CAS |
88540-99-2 |
|---|---|
Formule moléculaire |
C9H10N6S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
2-[3-(4-aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H10N6S/c10-6-3-1-5(2-4-6)7-13-9(16-15-7)14-8(11)12/h1-4H,10H2,(H4,11,12,13,14,15) |
Clé InChI |
LJPNKYPPZKABNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)




![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)




![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)

![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
